

# Technical Brief: Physicochemical Properties of 3-chloro-N-pyridin-4-ylpropanamide

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## Compound of Interest

Compound Name: 3-chloro-N-pyridin-4-ylpropanamide

Cat. No.: B3144400

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An analysis of the fundamental physicochemical properties of **3-chloro-N-pyridin-4-ylpropanamide**, focusing on its molecular composition and weight.

## Summary of Molecular Properties

**3-chloro-N-pyridin-4-ylpropanamide** is a chemical compound whose structure consists of a propanamide backbone substituted with a chlorine atom at the third position and a pyridin-4-yl group at the amide nitrogen. Its molecular formula and weight are foundational data points for any research or development application, including stoichiometric calculations in chemical synthesis and concentration calculations for in vitro and in vivo assays.

As an isomer of 3-chloro-N-(pyridin-2-yl)propanamide, it shares the same molecular formula and, consequently, the same molecular weight.<sup>[1]</sup> The key physicochemical data are summarized below.

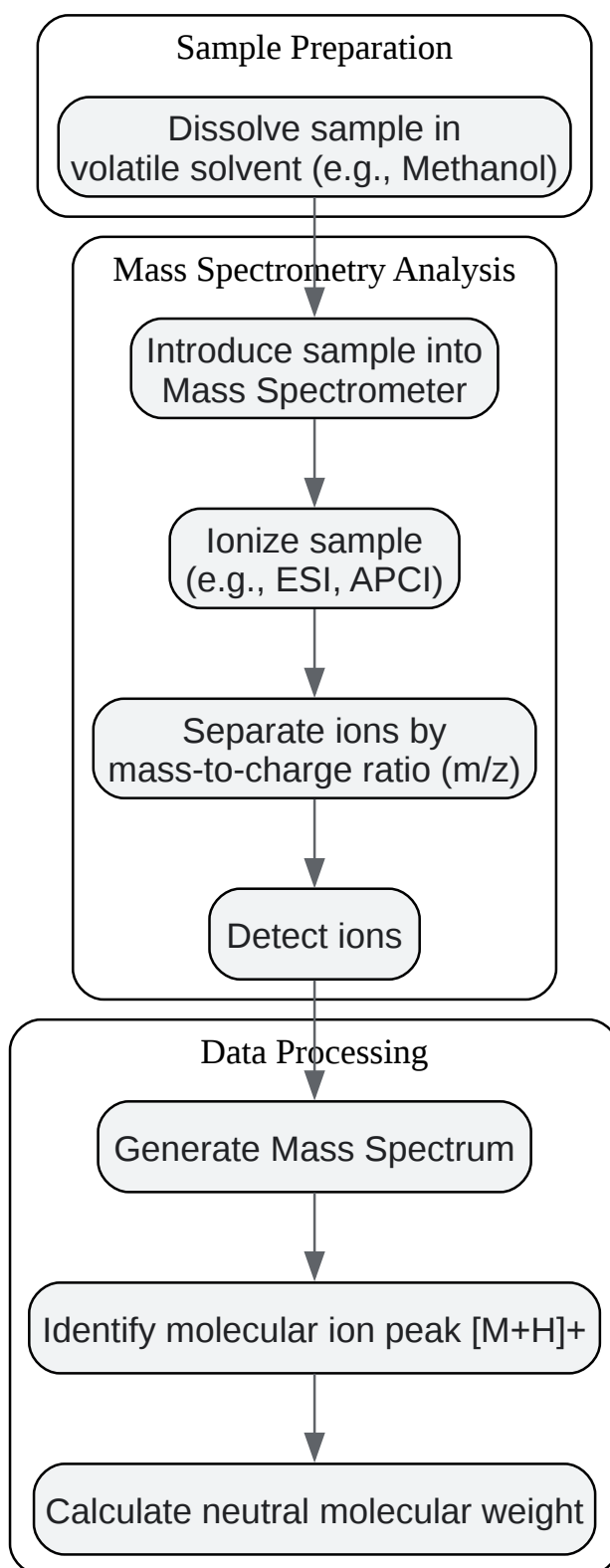
Data Presentation: Core Molecular Data

Property	Value
IUPAC Name	3-chloro-N-pyridin-4-ylpropanamide
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	184.62 g/mol

## Experimental Protocols and Methodologies

The determination of a compound's molecular weight is a routine and critical step in chemical characterization. While specific experimental documentation for this compound is not provided, the standard and most precise methodology for this determination is outlined below.

Experimental Workflow: Molecular Weight Determination via Mass Spectrometry



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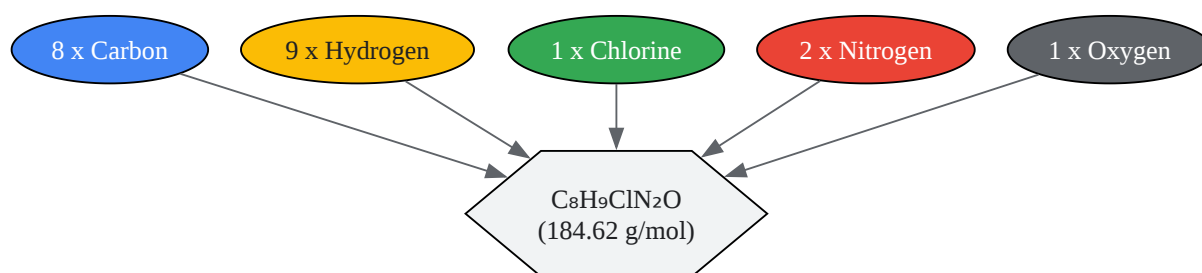
Caption: Workflow for molecular weight determination.

### Methodology:

- **Sample Preparation:** A small, pure sample of the synthesized compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** The solution is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique where the sample is sprayed into the instrument, creating charged aerosolized droplets. As the solvent evaporates, charged molecular ions (e.g.,  $[M+H]^+$ , representing the protonated molecule) are released.
- **Analysis:** The ions are guided into a mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection & Calculation:** A detector counts the ions at each  $m/z$  value, generating a mass spectrum. The peak corresponding to the protonated molecule ( $[M+H]^+$ ) is identified, and the mass of the added proton ( $\sim 1.007$  Da) is subtracted to yield the precise neutral molecular weight of the compound.

## Visualization of Molecular Composition

The molecular weight is derived directly from the compound's elemental formula,  $C_8H_9ClN_2O$ . The relationship between the constituent elements and the final molecular formula is illustrated below.



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Caption: Elemental contribution to the molecular formula.

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## References

- 1. scbt.com [scbt.com]
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